Levomequitazine
Overview
Description
Levomequitazine is a compound with the molecular formula C20H22N2S . It is also known by various synonyms such as (-)-mequitazine, (S)-mequitazine, and l-mequitazine . It was initially developed by Pierre Fabre SA .
Molecular Structure Analysis
The IUPAC name for Levomequitazine is 10-[[ (3 S )-1-azabicyclo [2.2.2]octan-3-yl]methyl]phenothiazine . The compound has a molecular weight of 322.5 g/mol . The InChIKey for Levomequitazine is HOKDBMAJZXIPGC-INIZCTEOSA-N .
Physical And Chemical Properties Analysis
Levomequitazine has a molecular weight of 322.5 g/mol . It has a computed XLogP3-AA value of 4.6 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area of Levomequitazine is 31.8 Ų .
Scientific Research Applications
Palliative Care and Symptom Control
Levomepromazine, a phenothiazine antipsychotic, is widely utilized in palliative care. It exhibits multifaceted roles as an antipsychotic, anxiolytic, antiemetic, and sedative. Studies have highlighted its usage for managing various symptoms like palliative sedation, nausea, delirium, and restlessness. However, it is essential to note that the evidence supporting its use in palliative care predominantly stems from open series and case reports, indicating a need for further randomized trials to establish evidence-based guidelines (Dietz et al., 2013).
Treatment of Schizophrenia
Levomepromazine has been investigated for its efficacy in treating schizophrenia. The drug, classified as an 'older' typical antipsychotic, has been compared to other antipsychotics and placebo for its clinical effects and safety. While the findings suggest some benefits of levomepromazine over certain antipsychotics, the data is insufficient to confidently comment on its effectiveness. More robust, comparative studies are necessary to better understand its role in managing schizophrenia (Sivaraman et al., 2011).
Photodegradation Studies
Research has explored the photostability of levomepromazine under environmental conditions, specifically its behavior under simulated sunlight in river water. This study provides insight into the chemical stability and potential environmental impact of the drug. Levomepromazine demonstrated susceptibility to photooxidation, offering valuable information for its environmental risk assessment and handling (Karpińska et al., 2012).
Antipsychotic Combination Therapy
Investigations into the use of levomepromazine as an adjunct therapy in schizophrenia treatment have been conducted. Combining levomepromazine with other antipsychotics like haloperidol has been studied to evaluate its efficacy and potential advantages in managing acute schizophrenia exacerbations. These studies contribute to understanding the therapeutic strategies in schizophrenia treatment, particularly in managing agitation and positive symptoms (Higashima et al., 2004).
Metabolic and Binding Profile
Research on the metabolic mechanisms of levomepromazine by cytochrome P450 and its receptor binding profile in the human brain has been instrumental in understanding its pharmacodynamics. These studies delve into the biochemical interactions of levomepromazine, shedding light on its metabolic pathways and receptor affinities, which can explain its therapeutic effects and side effects in various psychiatric conditions [(Wang et al., 2016)](https://consensus.app/papers/theoretical-study-mechanisms-levmepromazine-p450-wang/b9bd77ab64875f9eaddeb35116e97ce6/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048771 | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levomequitazine | |
CAS RN |
88598-74-7 | |
Record name | Levomequitazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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